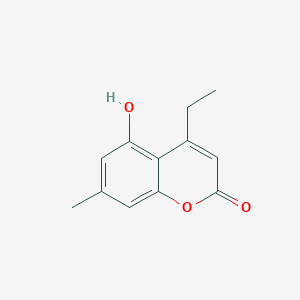

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-ethyl-5-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKWMMAJZNSSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415481 | |

| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-49-1 | |

| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive scientific overview of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one (CAS No. 62036-49-1), a substituted hydroxycoumarin. Coumarins, belonging to the benzopyrone family, are a significant class of heterocyclic compounds widely distributed in nature and renowned for their diverse pharmacological properties.[1][2] This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's structural and physicochemical properties, outlining a robust synthetic protocol via the Pechmann condensation, and describing standard methodologies for its comprehensive spectroscopic characterization. Furthermore, this guide explores the potential biological activities and therapeutic applications of this specific coumarin derivative, grounded in the established bioactivities of the broader coumarin class, including antioxidant, antimicrobial, and anti-inflammatory effects.[3][4] The synthesis and characterization protocols are presented with detailed, step-by-step instructions to ensure reproducibility and self-validation.

Introduction to the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of oxygen-containing heterocyclic compounds built upon a benzene ring fused to an α-pyrone ring.[5] Their presence in numerous plants has been known for centuries, and they contribute to the regulation of plant growth and metabolic processes.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, with both natural and synthetic derivatives exhibiting a wide spectrum of biological activities.[1][4] These activities include well-established anticoagulant effects, as exemplified by the drug warfarin (a 4-hydroxycoumarin derivative), as well as antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties.[3][6] The specific biological profile of a coumarin derivative is heavily influenced by the nature and position of substituents on the benzopyrone core, making targeted synthesis a critical aspect of drug discovery.[4]

Structural and Physicochemical Properties

The fundamental identity of this compound is defined by its unique arrangement of functional groups on the coumarin nucleus. The ethyl group at position C4, the hydroxyl group at C5, and the methyl group at C7 are key determinants of its chemical reactivity, solubility, and potential biological interactions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 62036-49-1 | |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[7] |

| Molecular Weight | 204.22 g/mol | PubChem[7] |

| Appearance | Solid (predicted) | - |

| Hydrogen Bond Donors | 1 | PubChem[7] |

| Hydrogen Bond Acceptors | 3 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

| Exact Mass | 204.07864 g/mol | PubChem[7] |

Synthesis and Mechanistic Insights: The Pechmann Condensation

The most direct and widely adopted method for synthesizing 4-substituted coumarins is the Pechmann condensation.[8][9] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[9] For the target molecule, this translates to the reaction between 3-methyl-5-hydroxyphenol (orcinol) and ethyl 2-ethylacetoacetate .

Causality of Experimental Design: The choice of the Pechmann reaction is dictated by its efficiency in forming the coumarin core in a single, often high-yielding step. The strong acid catalyst (e.g., concentrated sulfuric acid) serves a dual purpose: it first promotes the transesterification between the phenol's hydroxyl group and the β-ketoester, followed by a cyclizing dehydration to form the fused pyrone ring. The reaction is typically driven to completion by heating.

Caption: Experimental workflow for the synthesis of the target coumarin.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Pechmann condensation methodologies.[10][11]

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-hydroxyphenol (1.0 eq).

-

Carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of phenol) dropwise while cooling the flask in an ice bath. The acid acts as both the catalyst and solvent.

-

Allow the mixture to stir until the phenol has completely dissolved.

-

-

Addition of β-Ketoester:

-

To the stirred solution, add ethyl 2-ethylacetoacetate (1.1 eq) dropwise, maintaining the temperature below 10°C. The slight excess of the ketoester ensures the complete consumption of the limiting phenol reactant.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture in a water or oil bath at 80-100°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This step quenches the reaction and precipitates the crude product, which is typically insoluble in the acidic aqueous medium.

-

Continue stirring until all the ice has melted and the precipitate has fully formed.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.

-

Dry the crude product in a desiccator or a vacuum oven.

-

For final purification, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[13] Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OH (C5) | 9.0 - 11.0 | Broad Singlet | 1H | Acidic phenolic proton, shift is solvent-dependent. |

| Ar-H (C6) | 6.5 - 6.8 | Doublet (d) | 1H | Aromatic proton ortho to -OH and meta to -CH₃. |

| Ar-H (C8) | 6.5 - 6.8 | Doublet (d) | 1H | Aromatic proton ortho to -CH₃ and meta to -OH. |

| Vinyl-H (C3) | 5.9 - 6.2 | Singlet (s) | 1H | Characteristic vinylic proton of the coumarin core. |

| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet (q) | 2H | Methylene protons adjacent to a methyl group. |

| Ar-CH₃ (C7) | 2.2 - 2.5 | Singlet (s) | 3H | Aromatic methyl group protons. |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethyl group. |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (C2) | 160 - 162 | Lactone carbonyl carbon.[13] |

| C-OH (C5) | 158 - 160 | Aromatic carbon attached to the hydroxyl group. |

| C4, C7, C8a | 140 - 155 | Substituted aromatic and vinylic quaternary carbons. |

| C6, C8 | 100 - 115 | Aromatic CH carbons. |

| C3, C4a | 110 - 120 | Vinylic CH and quaternary carbons. |

| -CH₂- (Ethyl) | 20 - 30 | Aliphatic methylene carbon. |

| Ar-CH₃ (C7) | 15 - 25 | Aromatic methyl carbon. |

| -CH₃ (Ethyl) | 10 - 15 | Aliphatic methyl carbon. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[13]

-

Data Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire standard ¹H, ¹³C, and 2D spectra (like COSY and HSQC) for full assignment.[13][14]

-

Data Processing: Apply Fourier transform, phase correct the spectrum, and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Rationale |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3500 (Broad) | Indicates the presence of the hydroxyl group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | From the ethyl and methyl substituents. |

| C=O Stretch (Lactone) | 1700 - 1740 (Strong) | Key signal for the α,β-unsaturated ester (lactone) carbonyl.[12] |

| C=C Stretch (Aromatic/Vinyl) | 1500 - 1650 | Multiple bands corresponding to the benzene and pyrone rings. |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. For C₁₂H₁₂O₃, the expected [M+H]⁺ ion would have a calculated mass of approximately 205.0859 Da. Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the correct molecular formula.[9]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively published, the well-documented activities of the coumarin class allow for informed hypotheses regarding its therapeutic potential.[1][2]

-

Antioxidant Activity: Many hydroxycoumarins are known to be potent antioxidants.[3] The phenolic hydroxyl group at the C5 position can act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species. This activity is valuable in combating oxidative stress-related diseases.

-

Antimicrobial and Antifungal Activity: Coumarin derivatives have shown significant activity against a range of bacterial and fungal strains.[4] The lipophilic nature of the ethyl and methyl groups may enhance membrane permeability, potentially contributing to antimicrobial efficacy.

-

Anti-inflammatory Effects: Certain coumarins can inhibit inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[1] The structural features of the title compound make it a candidate for investigation as an anti-inflammatory agent.

-

Anticancer Potential: The chromene nucleus is a scaffold found in numerous compounds with cytotoxic activity against various cancer cell lines.[2] Potential mechanisms include apoptosis induction and cell cycle arrest. Further screening against cancer cell lines would be a logical next step.

Conclusion and Future Directions

This compound is a structurally distinct member of the coumarin family that can be efficiently synthesized via the Pechmann condensation. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and HRMS. Based on its structural relationship to other biologically active coumarins, this molecule represents a promising candidate for further investigation in drug discovery programs. Future research should focus on the systematic evaluation of its biological activities through in vitro and in vivo screening, exploration of its mechanism of action, and the synthesis of related derivatives to establish structure-activity relationships (SAR) for optimizing its therapeutic potential.

References

- BenchChem. Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin.

- ResearchGate. Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2).

- MDPI. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.

- Al-Majedy, Y. K., et al. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization.

- Hankare, P. P., et al. Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. Indian Journal of Chemistry.

- Gerokonstantis, D. T., et al. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. PMC - NIH.

- PubMed. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants.

- Radenković, S., et al. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.

- ResearchGate. (PDF) Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group.

- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- Atlantis Press. The Study on Biological and Pharmacological Activity of Coumarins.

- NIH. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.

- JOCPR. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru.

- Arkat USA. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.

- Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.

- PMC. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- Organic Chemistry Portal. Coumarin synthesis.

- PubChem. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3.

- ResearchGate. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE.

- Iraqi Academic Scientific Journals. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- ResearchGate. (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones.

- Ruichu Bio. This compound.

- MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.

- Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3 | CID 5322322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aseestant.ceon.rs [aseestant.ceon.rs]

A Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one and Related C4-Substituted Coumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a representative C4-substituted coumarin. While a specific CAS number for this exact molecule is not publicly indexed, this guide will focus on the synthetic pathways, characterization techniques, and potential applications of this compound and its close analogs. The primary synthetic route discussed is the Pechmann condensation, a versatile and widely employed method for coumarin synthesis.[4][5] This document serves as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel coumarin-based therapeutic agents.

Introduction to C4-Substituted Coumarins

The coumarin scaffold, a benzopyrone structure, is a privileged pharmacophore in medicinal chemistry. The substitution at the C4 position with alkyl groups, such as an ethyl group, can significantly influence the molecule's lipophilicity, steric profile, and ultimately its biological activity. The presence and position of hydroxyl and methyl groups on the benzene ring further modulate the compound's physicochemical properties and target interactions. This compound represents a specific substitution pattern with potential for diverse biological applications.

Physicochemical Properties and Structural Elucidation

While experimental data for the specific title compound is not available, the expected properties can be inferred from closely related analogs.

| Property | Predicted Value/Characteristic | Source/Method |

| Molecular Formula | C12H12O3 | Calculation |

| Molecular Weight | 204.22 g/mol | Calculation |

| Appearance | Likely a crystalline solid | General property of coumarins |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from similar compounds |

| UV-Vis Spectroscopy | Characteristic absorbance peaks for the coumarin chromophore | Inferred from similar compounds |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[6] | Inferred from similar compounds |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals for aromatic, ethyl, and methyl protons and carbons.[6] | Inferred from similar compounds |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. | Inferred from similar compounds |

Synthesis via Pechmann Condensation

The Pechmann condensation is a cornerstone for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.[4][5] This method is highly effective for producing 4-substituted coumarins.[1]

Reaction Mechanism

The reaction proceeds through several key steps:

-

Transesterification: The acid catalyst facilitates the transesterification between the phenol and the β-ketoester.

-

Electrophilic Aromatic Substitution: The activated keto group of the ester then undergoes an intramolecular electrophilic attack on the activated ortho position of the phenol.

-

Dehydration: The resulting intermediate alcohol undergoes acid-catalyzed dehydration to form the pyrone ring.

-

Tautomerization: The final product is formed after tautomerization.

A simplified mechanistic pathway is depicted below:

Caption: A simplified workflow of the Pechmann condensation for coumarin synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for similar coumarin syntheses.[7][8]

Materials:

-

3-Methyl-5-hydroxyphenol (Orcinol monohydrate)

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-5-hydroxyphenol (1 equivalent) in a minimal amount of a suitable solvent if necessary, though solvent-free conditions are often employed.[1][9]

-

Addition of Reagents: To the phenol, add ethyl butyrylacetate (1.1 equivalents).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%) to the reaction mixture while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The solid product will precipitate out.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[7][8]

Potential Applications in Drug Development

Coumarin derivatives are known for a wide array of biological activities, and this compound, based on its structure, could be investigated for several therapeutic applications:

-

Anticancer Activity: Many chromene derivatives have demonstrated potent anticancer effects.[3][10] The specific substitution pattern of the title compound could lead to novel interactions with cancer-related targets.

-

Antimicrobial Properties: Coumarins are a well-established class of antimicrobial agents.[11] This compound could be screened against various bacterial and fungal strains.

-

Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group suggests potential antioxidant and radical scavenging properties, which are often associated with anti-inflammatory effects.

Conclusion

While the specific compound this compound is not extensively documented in public databases, this guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in drug discovery. The Pechmann condensation remains a robust and versatile method for accessing this and other C4-substituted coumarins. The structural motifs present in the title compound suggest it is a promising candidate for further investigation into its biological properties. The protocols and insights provided herein are intended to empower researchers to synthesize and evaluate this and related molecules, contributing to the development of new therapeutic agents.

References

- Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA.

- Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis.

- Ingle, V. V., & Shingate, B. B. (2014). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society.

- Wikipedia. Pechmann condensation.

- Samiei, S., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances.

- Chemsrc. 4-ethyl-5,7-dihydroxy-2H-chromen-2-one.

- Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.

- Journal of Chemical and Pharmaceutical Research. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug.

- PubChem. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.

- MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.

- Iraqi Academic Scientific Journals. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- ResearchGate. Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones.

- Chemical Synthesis Database. 5-hydroxy-7-methyl-2H-chromen-2-one.

- Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities.

- ChemSynthesis. 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one.

- European Journal of Chemistry. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.

- ResearchGate. 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate.

- Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- Arabian Journal of Chemistry. Coumarin derivatives as promising antibacterial agent(s).

- PMC - PubMed Central. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rjptonline.org [rjptonline.org]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pechmann Condensation [organic-chemistry.org]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

A Comprehensive Technical Guide to 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Executive Summary: This document provides a detailed technical overview of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins, or 2H-chromen-2-ones, represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] This guide, intended for researchers, chemists, and professionals in drug development, covers the fundamental physicochemical properties, a detailed synthesis protocol based on the Pechmann condensation, methods for structural elucidation, and a discussion of its potential therapeutic applications. The central focus is to provide a robust scientific foundation for the synthesis, characterization, and further investigation of this specific molecule.

Introduction: The Chromen-2-one (Coumarin) Scaffold in Drug Discovery

The chromene ring system, particularly the 2H-chromen-2-one (coumarin) scaffold, is a privileged structure in medicinal chemistry.[1] These oxygen-containing heterocycles are prevalent in nature and form the core of numerous compounds with significant biological and pharmacological importance.[2][3] The inherent bioactivity of the coumarin nucleus has led to the development of derivatives exhibiting a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticoagulant effects.[1][2]

The biological versatility of coumarins stems from the scaffold's ability to interact with various cellular targets.[1] Structure-activity relationship (SAR) studies have consistently shown that the type and position of substituents on the benzopyrone ring system can dramatically modulate the pharmacological profile. Therefore, the synthesis of novel, specifically substituted coumarin derivatives like this compound is a key strategy in the quest for new therapeutic agents with enhanced potency and selectivity. This guide focuses on this specific derivative, providing the essential technical information for its synthesis and scientific exploration.

Physicochemical Properties of this compound

The structural identity and physicochemical properties of a compound are foundational to any research or development endeavor. The molecule this compound is characterized by an ethyl group at the C4 position, a hydroxyl group at C5, and a methyl group at C7 of the core coumarin structure.

Chemical Structure:

(Simplified ASCII representation)

The key quantitative and identifying data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [4] |

| Molecular Weight | 204.22 g/mol | [4][5][6] |

| Exact Mass | 204.078644 Da | [5][6] |

| IUPAC Name | This compound | [4] |

| Common Name | 4-ethyl-5-hydroxy-7-methylcoumarin | |

| Computed XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Purification Protocol

The synthesis of 4-substituted-7-hydroxycoumarins is classically achieved via the Pechmann condensation reaction.[7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this compound, the logical precursors are orcinol (3,5-dihydroxytoluene or 5-methylbenzene-1,3-diol) and ethyl 2-ethylacetoacetate.

Principle: The Pechmann Condensation

The Pechmann condensation is a robust and widely used method for synthesizing coumarins. The reaction mechanism begins with the acid-catalyzed transesterification between the phenol's hydroxyl group and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the newly formed ester acylates the activated phenol ring. The final step is a dehydration reaction, which forms the α,β-unsaturated lactone ring characteristic of coumarins. The use of a strong acid catalyst, such as sulfuric acid, is crucial for promoting these sequential steps.

Materials and Reagents

-

Orcinol (5-Methylbenzene-1,3-diol)

-

Ethyl 2-ethylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (95% or absolute)

-

Ice-cold distilled water

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker)

-

Magnetic stirrer and heating mantle

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve orcinol (1 equivalent) in a minimal amount of absolute ethanol. Place the flask in an ice bath to cool.

-

Acid Addition: Slowly add concentrated sulfuric acid (2.5 equivalents) to the cooled solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

Substrate Addition: Once the acid is added and the mixture is homogenous, add ethyl 2-ethylacetoacetate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C using a heating mantle and let it stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold distilled water with vigorous stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with copious amounts of cold distilled water until the filtrate is neutral (pH ~7). Follow this with a wash using a cold 5% sodium bicarbonate solution to remove any residual acid, and finally, wash again with cold distilled water.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification

The primary method for purifying the crude solid is recrystallization.

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Quality Control

Verifying the chemical structure and assessing the purity of the synthesized compound are critical, non-negotiable steps in chemical research. A combination of spectroscopic methods is employed for this purpose.

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (204.22). High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition (C₁₂H₁₂O₃) with high accuracy (e.g., calculated m/z [M+H]⁺ 205.0814, found 205.0811 ± 5 ppm).[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For this structure, one would expect to see distinct signals for the aromatic protons, the vinylic proton on the pyrone ring, the hydroxyl proton (which may be broad), and the aliphatic protons of the ethyl and methyl groups, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including a signal for the lactone carbonyl carbon at a downfield shift (typically >160 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should exhibit characteristic absorption bands: a broad peak for the O-H stretch of the phenol (around 3300-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the α,β-unsaturated lactone (around 1670-1720 cm⁻¹), and peaks corresponding to aromatic C=C stretching.[9][10]

Potential Applications in Research and Drug Development

While specific biological data for this compound is not widely published, its structural class suggests several promising avenues for investigation.

-

Anticancer Research: Many coumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] This compound could be screened against a panel of cancer cells to determine its potential as an anticancer agent. The specific substitution pattern may confer unique activity or selectivity.

-

Antimicrobial Agent: The coumarin nucleus is present in antibiotics like novobiocin and is a known scaffold for developing new antimicrobial agents.[2] This derivative could be tested for its efficacy against a range of pathogenic bacteria and fungi.

-

Enzyme Inhibition: Coumarins are known to inhibit various enzymes. This compound could serve as a lead structure for developing inhibitors for targets such as cholinesterases, monoamine oxidases, or kinases, depending on its specific binding properties.

-

Scaffold for Chemical Libraries: As a well-defined molecule, it can serve as a starting scaffold. The hydroxyl group at the C5 position is a prime site for further chemical modification, allowing for the creation of a library of derivatives (e.g., ethers, esters) for high-throughput screening and SAR studies.

Conclusion

This compound, with a molecular weight of 204.22 g/mol , is a promising coumarin derivative for chemical and pharmacological research. Its synthesis is readily achievable through established methods like the Pechmann condensation. This guide provides the core technical knowledge required for its synthesis, purification, and characterization, laying the groundwork for its exploration in drug discovery and other scientific applications. The rich history of the coumarin scaffold in medicinal chemistry provides a strong rationale for the continued investigation of novel, rationally designed derivatives such as this one.

References

- PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. National Center for Biotechnology Information.

- Lafta, S. J., & Al-Bayati, R. I. H. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).

- PubChem. (n.d.). 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-furoate. National Center for Biotechnology Information.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug.

- PubChem. (n.d.). 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. National Center for Biotechnology Information.

- MDPI. (n.d.). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.

- Iraqi Academic Scientific Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- PubChem. (n.d.). 4,5,7-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one. National Center for Biotechnology Information.

- European Journal of Chemistry. (n.d.). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.

- Chemical Synthesis Database. (n.d.). 5-hydroxy-7-methyl-2H-chromen-2-one.

- Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.

- PubMed Central. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes.

- PubChem. (n.d.). (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. National Center for Biotechnology Information.

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound 4-ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one - Chemdiv [chemdiv.com]

- 5. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3 | CID 5322322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

This guide provides a comprehensive technical overview for the synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a significant class of benzopyrone compounds found in many natural products and are of great interest to the pharmaceutical and material science industries due to their diverse biological and photophysical properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a detailed exploration of the synthetic route, reaction mechanism, and practical laboratory procedures.

Introduction and Significance

This compound is a heterocyclic compound featuring the coumarin core structure. The substituents on the benzene ring, specifically the hydroxyl and methyl groups, as well as the ethyl group at the 4-position of the pyrone ring, are expected to modulate its physicochemical and biological properties. While research on this specific derivative is not extensively documented in publicly available literature, the broader family of 4-substituted-5,7-dihydroxycoumarins has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of novel coumarin derivatives like the title compound is a key step in the discovery of new therapeutic agents and functional materials.

The most direct and widely employed method for the synthesis of this class of coumarins is the Pechmann condensation .[4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[4][6] For the synthesis of this compound, the selected precursors are orcinol (3,5-dihydroxytoluene) and ethyl 2-ethylacetoacetate.

The Pechmann Condensation: Mechanism and Rationale

The Pechmann condensation is a robust and versatile method for preparing coumarins from simple starting materials.[7] The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, although other catalysts like methanesulfonic acid or Lewis acids can also be used.[6]

The mechanism of the Pechmann condensation proceeds through several key steps:

-

Transesterification: The first step involves the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group. In the case of orcinol, which has two hydroxyl groups, the reaction is expected to occur at the more sterically accessible hydroxyl group.

-

Intramolecular Hydroxyalkylation: The intermediate from the transesterification then undergoes an intramolecular electrophilic attack on the activated aromatic ring. The carbonyl group of the former β-ketoester, activated by the acid catalyst, acts as the electrophile. The ortho position to the newly formed ester linkage is the site of this cyclization.

-

Dehydration: The final step is the dehydration of the cyclic alcohol intermediate, which leads to the formation of the α,β-unsaturated lactone characteristic of the coumarin ring system, followed by tautomerization to yield the final product.

The choice of orcinol as the phenolic component provides the desired 5-hydroxy and 7-methyl substitution pattern on the final coumarin product. Ethyl 2-ethylacetoacetate serves as the source of the 4-ethyl substituent and the pyrone ring.

Reaction Mechanism Diagram

Caption: The reaction mechanism of the Pechmann condensation for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Orcinol (monohydrate) | C₇H₈O₂·H₂O | 142.15 | ≥98% | Sigma-Aldrich |

| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | ≥97% | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |

| Deionized Water | H₂O | 18.02 | - | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | J.T. Baker |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | BDH |

| Hexane | C₆H₁₄ | 86.18 | ACS Reagent | Macron |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add orcinol monohydrate (7.11 g, 0.05 mol).

-

Addition of β-Ketoester: To the flask, add ethyl 2-ethylacetoacetate (8.70 g, 0.055 mol). Stir the mixture at room temperature to ensure homogeneity.

-

Acid Catalysis: Cool the flask in an ice bath. Slowly and with caution, add concentrated sulfuric acid (25 mL) dropwise to the stirred mixture over a period of 15-20 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction Progression: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice and water with constant stirring. A precipitate should form.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

Caption: A schematic representation of the experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain the target compound with high purity.

Purification

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Column Chromatography: For higher purity, column chromatography over silica gel can be employed.[8] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating coumarin derivatives.[8] Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton of the pyrone ring, the ethyl group, the methyl group, and the hydroxyl proton. The chemical shifts (δ) are typically reported in parts per million (ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3500 cm⁻¹), the lactone carbonyl (C=O) group (a strong peak around 1700-1740 cm⁻¹), and C=C bonds of the aromatic and pyrone rings (in the range of 1450-1650 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the molecular formula C₁₂H₁₂O₃.

Safety and Handling

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The organic solvents used (ethanol, ethyl acetate, hexane) are flammable and should be handled away from ignition sources.

-

Orcinol and the final coumarin product should be handled with care, as their toxicological properties may not be fully established.

Conclusion

The synthesis of this compound can be effectively achieved through the Pechmann condensation of orcinol and ethyl 2-ethylacetoacetate using a strong acid catalyst. This guide provides a robust and detailed protocol for the synthesis, purification, and characterization of this novel coumarin derivative. The successful synthesis of this compound will enable further investigation into its potential biological and photophysical properties, contributing to the advancement of medicinal chemistry and materials science.

References

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). Molecules, 25(8), 1983.

- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of substituted coumarins. (2019). Journal of the Serbian Chemical Society, 84(10), 1085-1097.

- Pechmann condensation. (n.d.). In Wikipedia.

- Pechmann Condensation. (n.d.). Merck Index.

- Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (2017). Green Chemistry, 19(17), 4074-4079.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2014). Journal of the Serbian Chemical Society, 79(11), 1325-1334.

- Synthesis of some novel orcinol based coumarin triazole hybrids with capabilities to inhibit RANKL-induced osteoclastogenesis through NF-κB signaling pathway. (2018). Bioorganic Chemistry, 78, 267-278.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies, 5(4), 324-334.

- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2014). Journal of the Indian Chemical Society, 91(10), 1851-1861.

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2013). Journal of Kerbala University, 11(4), 1-10.

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (2014). RSC Advances, 4(62), 32881-32884.

- The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO2. (2012). Journal of the Brazilian Chemical Society, 23(1), 118-125.

- Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART, 9(12), 1-6.

- Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2020). Oriental Journal of Chemistry, 36(5), 920-928.

- The Synthesis and Characterization of 7-Hydroxy-4- Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. (2015). AIP Conference Proceedings, 1656(1), 040001.

- (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015).

- Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (2009).

- Esculetin. (n.d.). PubChem.

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). Molecules, 25(8), 1983.

- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Molecules, 25(15), 3535.

Sources

- 1. rsc.org [rsc.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. Pechmann Condensation [drugfuture.com]

- 5. Pechmann Condensation [organic-chemistry.org]

- 6. ijsart.com [ijsart.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, a substituted coumarin derivative. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis and extensive data from structurally analogous compounds to present a predictive yet robust analytical framework. This guide is designed to be a practical resource for researchers in drug discovery and materials science, offering detailed methodologies and in-depth interpretation of expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocyclic compounds, widely distributed in nature and renowned for their diverse pharmacological activities.[1] The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[2] Substitutions on the coumarin ring system can significantly modulate its biological and photophysical properties, leading to a broad spectrum of applications, including anticoagulants, antivirals, anticancer agents, and fluorescent probes.[1][3]

The target molecule of this guide, this compound, possesses a substitution pattern that suggests potential for interesting biological and fluorescent properties. The 5-hydroxy group, in particular, can influence intramolecular hydrogen bonding and metal chelation, while the ethyl and methyl groups at positions 4 and 7, respectively, can modulate lipophilicity and steric interactions with biological targets. A thorough spectroscopic characterization is the cornerstone of understanding its structure-activity relationships and unlocking its full potential.

Synthesis via Pechmann Condensation: A Probable Route

The most common and versatile method for the synthesis of coumarins is the Pechmann condensation.[4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 3-methylresorcinol (5-methylbenzene-1,3-diol) with ethyl 2-ethylacetoacetate under acidic conditions (e.g., sulfuric acid, Amberlyst-15).[5]

Caption: Plausible synthesis of the target compound via Pechmann condensation.

Experimental Protocol: Pechmann Condensation

-

Reactant Preparation: In a round-bottom flask, combine one equivalent of 3-methylresorcinol and 1.1 equivalents of ethyl 2-ethylacetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with cooling. The choice of a solid acid catalyst like Amberlyst-15 can simplify workup.[5]

-

Reaction: Heat the mixture, typically between 80-120°C, and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified coumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum (in CDCl₃) of the target compound is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-3 | ~6.1 | s | - | Vinylic proton on the pyrone ring, adjacent to the carbonyl group. |

| H-6 | ~6.8 | d | ~2.0 | Aromatic proton meta-coupled to H-8. |

| H-8 | ~6.9 | d | ~2.0 | Aromatic proton meta-coupled to H-6. |

| -OH (C5) | 9.0 - 11.0 | br s | - | Phenolic proton, likely broad due to hydrogen bonding and exchange. |

| -CH₂- (C4-ethyl) | ~2.8 | q | ~7.5 | Methylene protons adjacent to the aromatic ring and a methyl group. |

| -CH₃ (C7-methyl) | ~2.4 | s | - | Aromatic methyl group protons. |

| -CH₃ (C4-ethyl) | ~1.3 | t | ~7.5 | Methyl protons of the ethyl group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~161 | Carbonyl carbon of the lactone. |

| C-3 | ~112 | Vinylic carbon. |

| C-4 | ~152 | Vinylic carbon bearing the ethyl group. |

| C-4a | ~110 | Aromatic carbon at the ring junction. |

| C-5 | ~158 | Aromatic carbon bearing the hydroxyl group. |

| C-6 | ~110 | Aromatic methine carbon. |

| C-7 | ~140 | Aromatic carbon bearing the methyl group. |

| C-8 | ~102 | Aromatic methine carbon. |

| C-8a | ~154 | Aromatic carbon at the ring junction. |

| -CH₂- (C4-ethyl) | ~25 | Methylene carbon of the ethyl group. |

| -CH₃ (C7-methyl) | ~21 | Aromatic methyl carbon. |

| -CH₃ (C4-ethyl) | ~13 | Methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₂H₁₂O₃), the expected exact mass is 204.0786 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at this m/z value.

Fragmentation Pattern

The fragmentation of coumarins under electron ionization (EI) or collision-induced dissociation (CID) typically involves the loss of CO from the pyrone ring, forming a benzofuran radical cation.[6][7] Subsequent fragmentations can involve the loss of other small molecules or radicals.

Predicted Fragmentation Pathway:

-

m/z 204: Molecular ion ([M]⁺˙)

-

m/z 176: Loss of CO ([M-CO]⁺˙)

-

m/z 161: Loss of a methyl radical from the m/z 176 fragment ([M-CO-CH₃]⁺)

-

m/z 147: Loss of an ethyl radical from the m/z 176 fragment ([M-CO-C₂H₅]⁺)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.

-

Mass Analysis: Acquire the mass spectrum, and if necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic and vinylic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (ethyl and methyl) |

| 1720 - 1700 | C=O stretch | α,β-unsaturated lactone |

| 1620 - 1580 | C=C stretch | Aromatic and vinylic C=C |

| 1250 - 1100 | C-O stretch | Lactone C-O |

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch is characteristic of the α,β-unsaturated lactone system in coumarins.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins.

Predicted UV-Vis Absorption

Coumarins typically exhibit two main absorption bands in their UV-Vis spectra.[9] For this compound in a polar solvent like ethanol, the following absorptions are predicted:

-

λ_max1 ≈ 280-300 nm: Corresponding to the π → π* transition of the benzene ring.

-

λ_max2 ≈ 320-350 nm: Corresponding to the π → π* transition of the conjugated system involving the pyrone ring.

The position of these maxima can be influenced by solvent polarity and pH, especially due to the presence of the phenolic hydroxyl group.[10]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating data from analogous compounds and fundamental spectroscopic principles, a detailed and scientifically grounded characterization has been presented. The outlined experimental protocols are robust and self-validating, providing a clear path for researchers to obtain and interpret the spectroscopic data for this and related coumarin derivatives. A thorough understanding of the spectroscopic properties of this molecule is the first and most critical step in elucidating its potential applications in drug development and materials science.

References

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Organic Chemistry Journal, 5, 14-22.

- Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (2009). Journal of the Brazilian Chemical Society, 20(9), 1696-1702.

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science Publishers.

- Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2011). Molecules, 16(7), 5728-5745.

- Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. (2020). Journal of Mass Spectrometry, 55(5), e4496.

- Fragmentation pathways of coumarin and its derivatives. (2019).

- Spectral Properties of Substituted Coumarins in Solution and Polymer M

- Pechmann condensation. (n.d.). In Wikipedia.

- Technical Support Center: Synthesis and Handling of Hydroxycoumarins. (n.d.). Benchchem.

- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). MDPI.

- Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019).

- Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*). (n.d.).

- UV–vis spectra of 3, 3a, 4, 4a and 5. (n.d.).

- Electronic Supplementary Information. (2011). The Royal Society of Chemistry.

- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (2008). Indian Journal of Chemistry, 47B, 1438-1442.

- 4-Hydroxycoumarin, TMS deriv

- New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5).

- Ultraviolet absorption spectra: Some substituted coumarins. (1974). Journal of the Chemical Society, Perkin Transactions 2, (1), 77-80.

- A Comparative Analysis of the Spectral Properties of Substituted Coumarins. (n.d.). Benchchem.

- Absorption spectra of coumarin and its derivatives. (2021). Chemical Papers, 76(2), 633-648.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2017). Chemistry & Chemical Technology, 11(4), 433-439.

- Vibrational Spectra and Electronic Structural Studies of Some Coumarins. (2014). International Journal of Research in Engineering and Science, 2(10), 01-07.

- Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. (2023). Auctores Publishing.

Sources

- 1. auctoresonline.org [auctoresonline.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamopen.com [benthamopen.com]

- 7. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijres.org [ijres.org]

- 9. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1H NMR spectrum of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[1] This guide provides a detailed theoretical analysis and practical framework for understanding the proton (¹H) NMR spectrum of this compound, a substituted coumarin derivative. Coumarins represent a significant class of benzopyrone heterocyclic compounds with diverse pharmacological applications, making their unambiguous characterization critical for research and drug development.[2] This document offers a proton-by-proton prediction of the ¹H NMR spectrum, explains the underlying principles of chemical shift and spin-spin coupling, presents a robust experimental protocol for data acquisition, and discusses the influence of key experimental variables.

Introduction

Coumarins and their derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the coumarin scaffold dictates its function, necessitating powerful analytical methods for structural verification. ¹H NMR spectroscopy provides unparalleled insight into molecular structure by mapping the chemical environment of every proton.[3] This guide serves as a technical resource for researchers, leveraging fundamental NMR principles to predict and interpret the spectrum of this compound.

Core Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides four key pieces of information for structural determination[4][5]:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[3]

-

Integration: The area under each signal is proportional to the number of protons it represents.[5]

-

Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this splits a signal into multiple peaks (e.g., singlet, doublet, triplet). The multiplicity follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[6]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reveals information about the connectivity and spatial relationship of the coupled protons.[7]

Molecular Structure and Proton Assignments

To analyze the spectrum, we must first identify the unique proton environments in this compound. The structure and proton labeling scheme are shown below.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Interpretation

The following is a detailed prediction of the ¹H NMR spectrum, assuming a standard deuterated solvent like DMSO-d₆. The choice of solvent can significantly influence the chemical shifts of exchangeable protons like -OH.[8][9]

-

Aromatic Protons (H-6 and H-8):

-

Environment: These protons are on the benzene ring of the coumarin system. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, and the overall aromatic system.

-

H-8: This proton is ortho to the electron-donating hydroxyl group at C5, which will shield it and shift it upfield relative to H-6. It is meta to the C7-methyl group. It has one neighboring proton, H-6.

-

H-6: This proton is ortho to the C7-methyl group and meta to the C5-hydroxyl group. It has one neighboring proton, H-8.

-

Prediction:

-

H-8: Expected around δ 6.7-6.9 ppm . Due to coupling with H-6 (a four-bond meta coupling), it will appear as a doublet (d) . The typical coupling constant for meta-protons in an aromatic system (⁴J) is small, around 1-3 Hz.[7][10]

-

H-6: Expected around δ 6.8-7.0 ppm . It will also appear as a doublet (d) due to meta-coupling with H-8, with the same coupling constant (J ≈ 1-3 Hz).

-

-

-

Vinylic Proton (H-3):

-

Environment: This proton is on the α,β-unsaturated lactone system, which strongly deshields it, moving it downfield. It is adjacent to the C4 position, which has no protons directly attached, so it will not show vicinal coupling.

-

Prediction: Expected around δ 6.1-6.3 ppm . Since it has no neighboring protons, it will appear as a sharp singlet (s) .[11]

-

-

Ethyl Group Protons (-CH₂-CH₃):

-

Environment: This aliphatic group is attached to the C4 vinylic carbon. The methylene protons (-CH₂) are adjacent to the electron-withdrawing aromatic system, which deshields them relative to the methyl protons (-CH₃).

-

Prediction:

-

Methylene (-CH₂): Expected around δ 2.7-2.9 ppm . These two protons are coupled to the three protons of the adjacent methyl group (n=3). Following the n+1 rule, their signal will be split into a quartet (q) .

-

Methyl (-CH₃): Expected around δ 1.2-1.4 ppm . These three protons are coupled to the two protons of the adjacent methylene group (n=2). Their signal will be split into a triplet (t) . The coupling constant (³J) for both the quartet and the triplet will be identical, typically in the range of 7-8 Hz.[10]

-

-

-

Methyl Group Proton (C7-CH₃):

-

Environment: This methyl group is attached directly to the aromatic ring at C7.

-

Prediction: Expected around δ 2.3-2.5 ppm . It has no adjacent protons, so it will appear as a singlet (s) .[12]

-

-

Hydroxyl Proton (C5-OH):

-

Environment: This is a phenolic hydroxyl proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharp and appears far downfield.

-

Prediction: Expected to be a broad singlet (s) in the range of δ 9.0-11.0 ppm .[11][12] This signal will disappear upon the addition of a drop of D₂O, which is a definitive test for exchangeable protons.[5]

-

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C5-OH | 9.0 - 11.0 | Singlet (s), broad | - | 1H |

| H-6 | 6.8 - 7.0 | Doublet (d) | ~ 1-3 | 1H |

| H-8 | 6.7 - 6.9 | Doublet (d) | ~ 1-3 | 1H |

| H-3 | 6.1 - 6.3 | Singlet (s) | - | 1H |

| C4-CH₂-CH₃ | 2.7 - 2.9 | Quartet (q) | ~ 7-8 | 2H |

| C7-CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |

| C4-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | ~ 7-8 | 3H |

Standard Operating Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample and acquiring a high-quality ¹H NMR spectrum. Adherence to this workflow ensures reproducibility and data integrity.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[13]

-

Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the compound. DMSO-d₆ is a common choice for coumarin derivatives.[2] Using a micropipette, add approximately 0.6 mL of the solvent to the vial.[13]

-

Dissolution: Ensure the sample is completely dissolved by gentle vortexing or sonication. A homogenous solution is critical for high-resolution spectra.[14]

-

Sample Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[14] The final sample height should be approximately 4-5 cm.[13]

-

Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[13]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[15]

-

Shimming and Tuning: Perform shimming (either manually or automatically) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution. Tune and match the probe to the proton frequency to ensure optimal signal detection.[13]

-